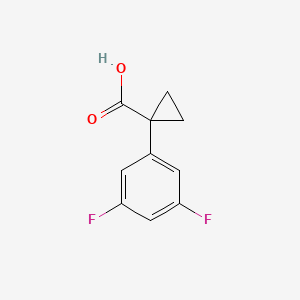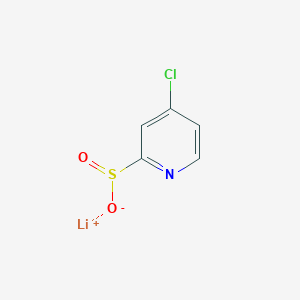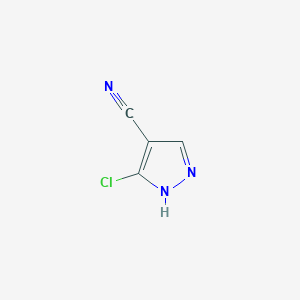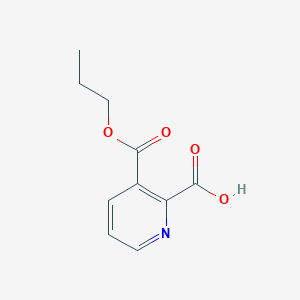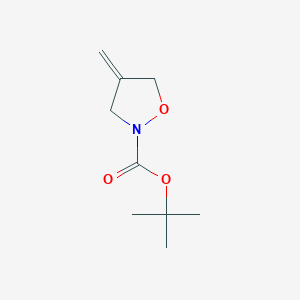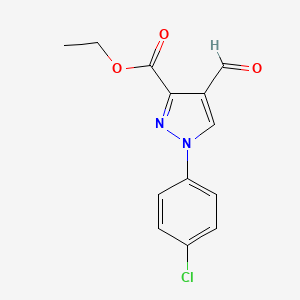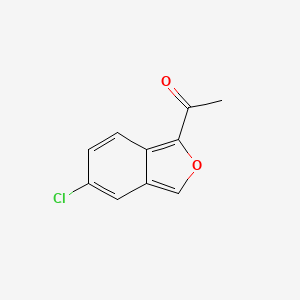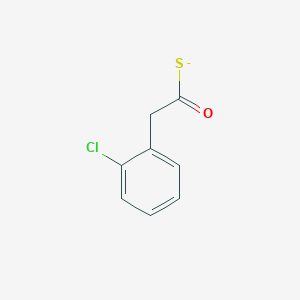
o-Chlorophenylthioacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Chlorophenylthioacetate is an organic compound that belongs to the class of thioacetates It is characterized by the presence of a chlorine atom attached to the ortho position of the phenyl ring and a thioacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
o-Chlorophenylthioacetate can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of o-chlorophenol with thioacetic acid. The reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic attack of the thioacetate anion on the chlorophenol substrate. The reaction is conducted in an aqueous medium under controlled pH conditions to prevent the decomposition of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
o-Chlorophenylthioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioacetate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylthioacetates.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiophenols.
Wissenschaftliche Forschungsanwendungen
o-Chlorophenylthioacetate has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organosulfur compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of o-chlorophenylthioacetate involves its interaction with molecular targets through its thioacetate group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Chlorophenylthioacetate: Similar structure but with the chlorine atom in the para position.
m-Chlorophenylthioacetate: Similar structure but with the chlorine atom in the meta position.
Phenylthioacetate: Lacks the chlorine substituent.
Uniqueness
o-Chlorophenylthioacetate is unique due to the presence of the chlorine atom in the ortho position, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s electronic properties and steric hindrance, making it distinct from its para and meta counterparts .
Eigenschaften
Molekularformel |
C8H6ClOS- |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)ethanethioate |
InChI |
InChI=1S/C8H7ClOS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |
InChI-Schlüssel |
BOCWLWBWNYIATQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)[S-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



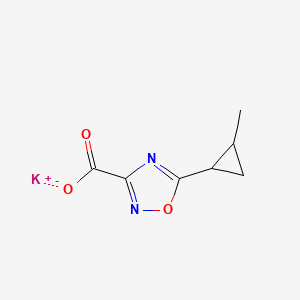
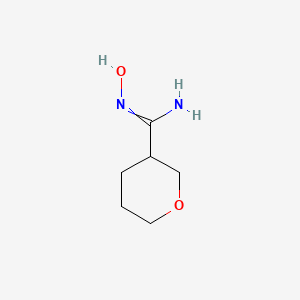
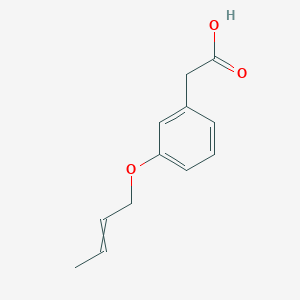
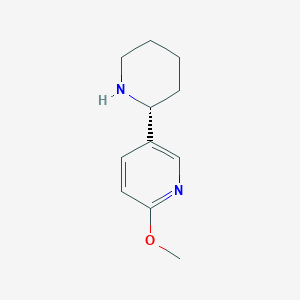
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
